molecular formula C7H9IN2O B13928717 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

Cat. No.: B13928717
M. Wt: 264.06 g/mol
InChI Key: IZVSNCZOIBYTKH-UHFFFAOYSA-N
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Description

3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is a chemical compound that features a cyclobutanol ring substituted with a 4-iodo-1H-pyrazol-1-yl group

Preparation Methods

The synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodo-1H-pyrazole with cyclobutanone under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process .

Chemical Reactions Analysis

3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

3-(4-iodopyrazol-1-yl)cyclobutan-1-ol

InChI

InChI=1S/C7H9IN2O/c8-5-3-9-10(4-5)6-1-7(11)2-6/h3-4,6-7,11H,1-2H2

InChI Key

IZVSNCZOIBYTKH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)N2C=C(C=N2)I

Origin of Product

United States

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